2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Overview
Description
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a quinoline core, substituted with a dimethoxyphenyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the quinoline derivative is reacted with 2-(trifluoromethyl)phenylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.
N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide: Lacks the dimethoxyphenyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and trifluoromethylphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3/c1-32-15-11-12-17(23(13-15)33-2)22-14-18(16-7-3-5-9-20(16)29-22)24(31)30-21-10-6-4-8-19(21)25(26,27)28/h3-14H,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYBJATNOYQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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